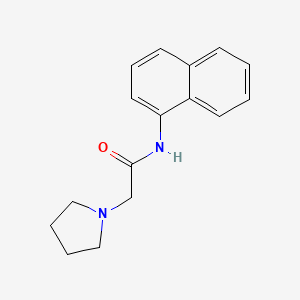

N-1-naphthyl-2-(1-pyrrolidinyl)acetamide

カタログ番号:

B5876902

分子量:

254.33 g/mol

InChIキー:

DJQVEJZWWMGLEI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-1-naphthyl-2-(1-pyrrolidinyl)acetamide is a synthetic organic compound designed for research and development applications. This molecule features a naphthalene ring system linked to a pyrrolidine-containing acetamide chain, a structural motif seen in compounds studied for their potential biological activity. Researchers may investigate this compound in various fields, including medicinal chemistry, where similar naphthaleneacetamide derivatives have been explored, and agrochemical science, where related compounds are known to function as synthetic auxins. Its exact mechanism of action and physicochemical properties are areas for ongoing scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name |

N-naphthalen-1-yl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(12-18-10-3-4-11-18)17-15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQVEJZWWMGLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Receptor Selectivity and SAR

- N-1-naphthyl-2-(1-pyrrolidinyl)acetamide exhibits high KOR selectivity due to its naphthyl-pyrrolidine motif, which optimizes hydrophobic interactions with the receptor’s binding pocket . In contrast, PD117302 replaces the naphthyl group with a benzo[b]thiophene system, enhancing lipophilicity and KOR affinity while maintaining pyrrolidine for receptor engagement .

- Acetylfentanyl , a mu-opioid agonist, substitutes the naphthyl group with a phenyl ring and replaces pyrrolidine with piperidine, shifting selectivity to the mu receptor .

Q & A

Q. Which purification techniques enhance enantiomeric purity for chiral derivatives?

- Chiral column chromatography : Use cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate dominant enantiomers .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for amide coupling.

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of naphthyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。